molecular formula C23H19BrN4OS B15029857 3-Amino-N-(5-bromopyridin-2-YL)-6-phenyl-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide

3-Amino-N-(5-bromopyridin-2-YL)-6-phenyl-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide

Cat. No.: B15029857
M. Wt: 479.4 g/mol
InChI Key: OUKXCUBVJGVFCO-UHFFFAOYSA-N
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Description

3-Amino-N-(5-bromopyridin-2-YL)-6-phenyl-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a thienoquinoline core, a bromopyridine moiety, and an amino group. Its intricate molecular architecture makes it a subject of interest for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(5-bromopyridin-2-YL)-6-phenyl-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thienoquinoline core, followed by the introduction of the bromopyridine moiety and the amino group. Key steps may include:

    Cyclization Reactions: Formation of the thienoquinoline core through cyclization of appropriate precursors.

    Bromination: Introduction of the bromine atom to the pyridine ring using brominating agents such as N-bromosuccinimide.

    Amidation: Formation of the carboxamide group through reaction with amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(5-bromopyridin-2-YL)-6-phenyl-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: The amino group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide in the presence of a radical initiator.

    Amidation: Amine reagents under acidic or basic conditions.

    Coupling: Palladium-catalyzed cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic systems.

Scientific Research Applications

3-Amino-N-(5-bromopyridin-2-YL)-6-phenyl-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Studied for its electronic properties and potential use in organic electronics.

Mechanism of Action

The mechanism of action of 3-Amino-N-(5-bromopyridin-2-YL)-6-phenyl-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide involves its interaction with specific molecular targets. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions, while the amino group can form covalent bonds with target molecules. These interactions can modulate biological pathways, making the compound a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: Shares the bromopyridine moiety but lacks the thienoquinoline core.

    3-Amino-2-bromopyridine: Similar structure but different substitution pattern.

    5-Bromopyridine-3-carboxylic acid: Contains the bromopyridine moiety but with a carboxylic acid group instead of the thienoquinoline core.

Uniqueness

The uniqueness of 3-Amino-N-(5-bromopyridin-2-YL)-6-phenyl-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide lies in its combined structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C23H19BrN4OS

Molecular Weight

479.4 g/mol

IUPAC Name

3-amino-N-(5-bromopyridin-2-yl)-6-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C23H19BrN4OS/c24-16-7-9-19(26-12-16)28-22(29)21-20(25)17-11-15-10-14(13-4-2-1-3-5-13)6-8-18(15)27-23(17)30-21/h1-5,7,9,11-12,14H,6,8,10,25H2,(H,26,28,29)

InChI Key

OUKXCUBVJGVFCO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(C=C2CC1C4=CC=CC=C4)C(=C(S3)C(=O)NC5=NC=C(C=C5)Br)N

Origin of Product

United States

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